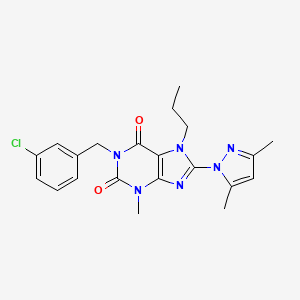
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative, which is a class of compounds known for their wide range of therapeutic applications. Although the specific compound is not directly mentioned in the provided papers, the general class of sulfonamides is well-represented, indicating the importance of these molecules in medicinal chemistry.
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the reaction of an amine with a sulfonyl chloride. In the first paper, the synthesis of a series of sulfonamides is described, starting with the reaction of 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution to yield a parent molecule. This molecule is then further reacted with various alkyl/aralkyl halides to produce a series of new derivatives . Although the specific synthesis of N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-4-methylbenzenesulfonamide is not detailed, the general method could be applied to synthesize this compound by choosing appropriate reactants and conditions.
Molecular Structure Analysis
The structural characterization of sulfonamide derivatives is typically carried out using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, as well as elemental analysis . Additionally, X-ray single-crystal analysis and DFT calculations, including MO and NBO analyses, can provide detailed insights into the molecular structure . These techniques would be essential in confirming the structure of N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-4-methylbenzenesulfonamide.
Chemical Reactions Analysis
Sulfonamides can participate in various chemical reactions due to their functional groups. For instance, N-chloro-N-methoxybenzenesulfonamide, a related compound, has been used as a chlorinating reagent for a variety of substrates, indicating the reactivity of the sulfonamide moiety . This suggests that N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-4-methylbenzenesulfonamide could also potentially be used in similar chlorination reactions or as a reactive intermediate in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. The inhibitory effects on enzymes like acetylcholinesterase, as well as antioxidant activities, have been evaluated for some sulfonamide derivatives, demonstrating their potential as therapeutic agents . The specific physical and chemical properties of N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-4-methylbenzenesulfonamide would need to be determined experimentally, but it is likely to exhibit similar properties to those of related compounds.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy in Cancer Treatment
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-4-methylbenzenesulfonamide derivatives have been explored in the synthesis of zinc phthalocyanine compounds. These compounds demonstrate promising photophysical and photochemical properties, making them useful as photosensitizers in photodynamic therapy, particularly for cancer treatment. Their high singlet oxygen quantum yield and appropriate photodegradation quantum yield are key for Type II mechanisms in such therapies (Pişkin, Canpolat, & Öztürk, 2020).
Structural and Synthetic Chemistry
The compound is utilized in various structural and synthetic chemistry applications. For example, N-[(2-(Trimethylsilyl)oxy)phenyl]-4-methylbenzenesulfonamide and its derivatives have been synthesized and analyzed using X-ray single-crystal analysis and DFT calculations. These studies offer valuable insights into the molecular structures and potential applications in materials science and organic synthesis (Nikonov, Sterkhova, Serykh, Kolyvanov, & Lazareva, 2019).
Antagonists in Neuropharmacology
This compound has also been investigated in the field of neuropharmacology. Derivatives of N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-4-methylbenzenesulfonamide, such as SB-399885, are studied for their potential as selective 5-HT6 receptor antagonists. These compounds have shown promise in enhancing cognitive properties and are being explored for their potential therapeutic utility in treating cognitive deficits related to conditions like Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Anti-HIV Research
In the realm of antiviral research, certain derivatives of N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-4-methylbenzenesulfonamide have been synthesized as potential anti-HIV agents. Their in vitro activity against HIV-1 has been tested, showing some compounds with promising results, thus indicating potential for future antiviral drug development (Brzozowski & Sa̧czewski, 2007).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal properties of sulfonamides, including derivatives of N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-4-methylbenzenesulfonamide, have been examined. These studies indicate that such compounds can be effective against various bacterial and fungal pathogens, thus highlighting their potential in developing new antimicrobial agents (Ahmad & Farrukh, 2012).
Wirkmechanismus
Zukünftige Richtungen
Piperidine derivatives are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-4-methylbenzenesulfonamide” and similar compounds may continue to be subjects of interest in future research.
Eigenschaften
IUPAC Name |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14-6-9-16(10-7-14)26(23,24)20-15-8-11-18(25-2)17(13-15)21-12-4-3-5-19(21)22/h6-11,13,20H,3-5,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGPALVSFSPQMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-4-methylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B3001738.png)





![3-Isopropyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3001749.png)

![1-[6-[(4-Chlorophenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B3001751.png)



![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B3001758.png)